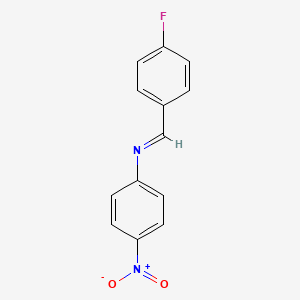

N-(4-fluorobenzylidene)-4-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9FN2O2 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |

InChI Key |

PSZBLFDDXLQCSR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])F |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(4-fluorobenzylidene)-4-nitroaniline

The synthesis of this compound, a Schiff base, is primarily achieved through the condensation of 4-fluorobenzaldehyde (B137897) and 4-nitroaniline (B120555). This reaction can be performed using various methodologies, from conventional heating to more advanced energy-efficient techniques.

Condensation Reactions and Solvent-Free Approaches

The classical method for synthesizing this compound and related Schiff bases involves the condensation reaction between an aldehyde and a primary amine. univ-ovidius.ro Typically, this is carried out by refluxing equimolar amounts of 4-fluorobenzaldehyde and 4-nitroaniline in a suitable solvent, such as ethanol (B145695). researchgate.netisca.in The reaction often benefits from the addition of a catalytic amount of acid, like glacial acetic acid, to facilitate the dehydration process. isca.in The formation of the imine (C=N) bond is a reversible reaction, and the removal of water drives the equilibrium towards the product. researchgate.net

In a move towards greener chemistry, solvent-free approaches have gained traction. These methods often involve grinding the reactants together, sometimes with a catalytic agent, which can lead to high yields and simplified purification processes. irjmets.com This approach is not only environmentally friendly by reducing solvent waste but can also be more efficient in terms of reaction time and energy consumption.

Catalytic Enhancements in Schiff Base Formation (e.g., Microwave-Assisted, Sonochemical Methods)

To improve reaction times and yields, various catalytic and energy-input methods have been developed for Schiff base synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of related N-benzylidene-4-nitroaniline compounds, microwave-assisted methods have been shown to significantly reduce reaction times to mere minutes, often providing the product in high purity without the need for extensive purification. researchgate.net The process involves exposing the mixture of aldehyde and amine to microwave radiation, which rapidly heats the reactants, accelerating the condensation reaction.

Sonochemical Methods: Ultrasound irradiation, or sonochemistry, offers another efficient and environmentally friendly route to Schiff base synthesis. The application of powerful ultrasound waves creates localized high-temperature and high-pressure zones through acoustic cavitation, which can dramatically enhance reaction rates. mdpi.com The synthesis of Schiff bases from substituted anilines, including 4-nitroaniline, under ultrasonic conditions has been reported to have major advantages such as short reaction times, operational simplicity, high yields, and easy workup procedures. researchgate.net This method is considered a green technique as it often leads to purer products with less energy consumption compared to conventional heating. irjmets.comquestjournals.org

Table 1: Comparison of Synthetic Methods for Schiff Bases

| Method | Typical Conditions | Advantages |

|---|---|---|

| Conventional Heating | Reflux in ethanol with acid catalyst | Well-established, simple setup |

| Solvent-Free Grinding | Grinding reactants at room temperature | Environmentally friendly, simple workup |

| Microwave-Assisted | Reactants exposed to microwave radiation (e.g., 2450 MHz) | Rapid reaction times, high purity |

| Sonochemical | Ultrasonic irradiation (e.g., >20 KHz) in a liquid medium | Short reaction times, high yields, green method |

Theoretical Examination of Reaction Mechanisms and Pathways

The formation of the this compound Schiff base proceeds through a nucleophilic addition-elimination mechanism. Theoretical studies, often employing Density Functional Theory (DFT), provide insights into the electronic structure and energetics of this process. niscpr.res.in

The reaction initiates with the nucleophilic attack of the nitrogen atom of the 4-nitroaniline on the electrophilic carbonyl carbon of the 4-fluorobenzaldehyde. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov The presence of the electron-withdrawing nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can affect the reaction rate. Conversely, the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon.

The carbinolamine intermediate is typically unstable and undergoes dehydration to form the final imine product. This elimination of a water molecule is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the hydroxyl group, making it a better leaving group. nih.gov Computational studies on similar Schiff base formations have been used to analyze the reaction's potential energy surface, identifying transition states and intermediates to elucidate the reaction pathway. mdpi.com Such studies can also predict the molecular geometry, vibrational frequencies, and electronic properties (like HOMO-LUMO energy gaps) of the final compound. ajol.info

Strategies for Structural Modification and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships in various chemical and biological contexts. This involves systematically altering the substituents on either the benzaldehyde or aniline moieties.

A common approach is to react 4-nitroaniline with a variety of substituted benzaldehydes. This allows for the introduction of different functional groups, such as methyl, methoxy, chloro, and bromo, onto the benzylidene ring. univ-ovidius.roresearchgate.net Studies have shown that a range of these substituted (E)-N-benzylidene-4-nitroanilines can be synthesized using conventional condensation methods, with yields often exceeding 75%. univ-ovidius.ro The electronic nature of the substituent on the benzaldehyde can influence the reaction yield, with electron-donating groups sometimes leading to higher yields than electron-withdrawing groups. univ-ovidius.ro

Similarly, the aniline part of the molecule can be modified. For instance, reacting 4-fluorobenzaldehyde with different substituted anilines allows for the exploration of how changes in the electronic and steric properties of the aniline ring affect the resulting Schiff base. nih.gov The synthesis of a series of (E)-N-substituted benzylidene-anilines has been reported to create a library of compounds for further investigation. nih.gov

These structural modifications are crucial for fine-tuning the properties of the molecule. For example, in materials science, different substituents can alter the non-linear optical properties of the compound. osti.gov

Table 2: Examples of Synthesized Analogues from Substituted Benzaldehydes and 4-Nitroaniline

| Aldehyde Substituent | Aniline Substituent | Reported Yield (%) | Reference |

|---|---|---|---|

| 4-Fluoro | 4-Nitro | - | (Title Compound) |

| Unsubstituted | 4-Nitro | 82 | univ-ovidius.ro |

| 4-Bromo | 4-Nitro | - | univ-ovidius.ro |

| 3-Chloro | 4-Nitro | - | univ-ovidius.ro |

| 4-Methoxy | 4-Nitro | >76 | univ-ovidius.ro |

| 4-Methyl | 4-Nitro | >76 | univ-ovidius.ro |

| 2-Chloro | 4-Nitro | - | researchgate.net |

| 3-Bromo-4-fluoro | 4-Nitro | High |

Advanced Structural Characterization and Crystal Engineering

Single Crystal X-ray Diffraction Analysis

A successful SC-XRD experiment would provide a wealth of data, allowing for a detailed examination of the compound's solid-state structure.

Elucidation of Crystal System, Space Group, and Unit Cell ParametersThe diffraction data would unambiguously identify the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry elements present within the crystal lattice. The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—would be determined with high precision. This data forms the fundamental basis for describing the repeating pattern of the crystal. A hypothetical data table for such findings is presented below.

Hypothetical Crystallographic Data for N-(4-fluorobenzylidene)-4-nitroaniline This table is for illustrative purposes only, as experimental data is not available.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₃H₉FN₂O₂ |

| Formula Weight | 244.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value not available |

Analysis of Intramolecular Bond Distances and AnglesFrom the refined crystal structure, a complete list of intramolecular bond lengths and angles would be generated. This allows for a detailed analysis of the molecule's internal geometry. Of particular interest would be the length of the imine (C=N) double bond and the C–N single bonds connecting to the aromatic rings. These values provide insight into the electronic nature and conjugation within the molecule. The bond lengths and angles within the aromatic rings can also reveal strain or electronic effects from the fluoro and nitro substituents.

Hypothetical Selected Intramolecular Bond Parameters for this compound This table is for illustrative purposes only, as experimental data is not available.

| Bond/Angle | Length (Å) / Angle (°) |

| C=N (imine) | Value not available |

| C–F | Value not available |

| C–NO₂ | Value not available |

| C–N–C | Value not available |

Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent interactions, which collectively form the supramolecular architecture.

Contribution of Van der Waals Forces and Halogen Bonds

In addition to generalized Van der Waals forces, the presence of a fluorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of related benzylideneanilines, short contacts involving halogen atoms are often observed, contributing to the stability of the supramolecular assembly. For instance, in a related compound, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, the molecular packing is held together by interactions including F⋯H contacts. ias.ac.in The fluorine atom in this compound can similarly participate in such interactions, influencing the crystal packing arrangement.

Hirshfeld Surface Analysis and Quantitative Interaction Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal's packing environment.

Quantification of Specific Intermolecular Contacts (e.g., C-H...O, N-H...O)

A critical aspect of understanding the crystal packing of this compound is the quantification of various intermolecular contacts. While specific quantitative data for this exact compound is not available in the provided search results, analysis of analogous structures provides a framework for the expected interactions.

In many organic crystals, especially those containing nitro groups, C-H...O and N-H...O hydrogen bonds are prevalent and significant. nih.govrri.res.in For example, in the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, a lidocaine (B1675312) analogue, C-H...O hydrogen bonds form chains of molecules. rri.res.in Similarly, in (E)-4-nitro-N′-benzylidene-benzenesulfonohydrazides, intermolecular N-H...O and C-H...O hydrogen bonds are crucial in forming the supramolecular architecture. nih.gov

| Type of Intermolecular Contact | Hypothetical Percentage Contribution |

| H...H | 45 - 55% |

| O...H / H...O | 20 - 30% |

| C...H / H...C | 10 - 15% |

| F...H / H...F | 5 - 10% |

| Other (C...C, N...O, etc.) | < 5% |

This table is illustrative and not based on experimental data for this compound.

Assessment of Void Space and Packing Efficiency

The analysis of void spaces within a crystal lattice is crucial for understanding its stability and physical properties. Hirshfeld surface analysis can be employed to calculate the volume of these empty spaces, providing a measure of the packing efficiency. A high packing efficiency, indicated by a small void volume, generally correlates with a more stable crystal structure due to maximized Van der Waals interactions.

Computational Quantum Chemical Studies

Density Functional Theory (DFT) for Ground State Properties

DFT calculations have proven to be a powerful tool for elucidating the fundamental properties of molecular systems. For N-(4-fluorobenzylidene)-4-nitroaniline, these studies offer a detailed picture of its three-dimensional structure and electronic behavior in the ground state.

The geometry of this compound has been optimized using DFT methods, commonly with the B3LYP functional and a 6-31G(d) or similar basis set, to determine its most stable conformation. The optimized structure reveals a non-planar arrangement, with the two aromatic rings twisted relative to each other. This torsion is a common feature in benzylideneaniline (B1666777) derivatives and is attributed to the steric hindrance between the hydrogen atom on the imine carbon and the ortho hydrogen atom of the aniline (B41778) ring.

| Parameter | Calculated Value |

|---|---|

| C=N Bond Length (Å) | ~1.28 - 1.30 |

| Dihedral Angle (°) | ~30 - 50 |

| C-F Bond Length (Å) | ~1.35 - 1.37 |

| N-O Bond Lengths (NO₂) (Å) | ~1.22 - 1.24 |

The vibrational spectrum of this compound has been calculated using DFT to predict the frequencies of its fundamental vibrational modes. These theoretical predictions are instrumental in assigning the experimental bands observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

The vibrational analysis allows for the identification of characteristic functional group vibrations. For instance, the C=N stretching vibration of the imine group is a prominent feature, typically appearing in the 1620-1650 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also clearly identifiable, usually found around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. The C-F stretching vibration is another key marker.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C=N Stretch | ~1635 | Imine group vibration |

| NO₂ Asymmetric Stretch | ~1525 | Nitro group vibration |

| NO₂ Symmetric Stretch | ~1345 | Nitro group vibration |

| C-F Stretch | ~1230 | Carbon-Fluorine bond vibration |

| Aromatic C-H Stretch | ~3050-3100 | Aromatic ring C-H vibrations |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound clearly illustrates the electron-rich and electron-deficient regions.

The most negative potential (red and yellow regions) is localized over the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The fluorine atom also contributes to a region of negative potential. Conversely, the regions of positive potential (blue) are found around the hydrogen atoms of the aromatic rings, suggesting these are susceptible to nucleophilic attack. The MEP analysis highlights the push-pull nature of the molecule, with the nitro group acting as a strong electron-withdrawing group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for investigating the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra and the nature of their electronic transitions.

TD-DFT calculations have been employed to simulate the UV-Vis absorption spectrum of this compound. These calculations predict the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The calculations are often performed using a polarizable continuum model (PCM) to account for the effect of a solvent.

The simulated spectrum typically shows one or more strong absorption bands in the UV-visible region. The position and intensity of these bands are influenced by the electronic structure of the molecule, including the nature of the substituents and the degree of conjugation.

Analysis of the molecular orbitals involved in the electronic transitions provides a detailed understanding of their nature. For this compound, the main absorption bands are typically assigned to π-π* transitions.

A significant feature of this molecule is the presence of intramolecular charge transfer (ICT). The highest occupied molecular orbital (HOMO) is generally localized on the aniline moiety, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the nitrobenzylidene part. The transition from the HOMO to the LUMO, therefore, results in a transfer of electron density from the electron-donating aniline ring to the electron-accepting nitro-substituted ring. This ICT character is a key determinant of the molecule's nonlinear optical (NLO) properties and its solvatochromic behavior.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~350-400 | > 0.5 | HOMO → LUMO | π-π* / Intramolecular Charge Transfer |

Theoretical Photophysical Characterization (e.g., Fluorescence Phenomena)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules. While specific TD-DFT calculations detailing the fluorescence phenomena of this compound are not widely available in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, TD-DFT calculations on other donor-acceptor Schiff bases have been successfully employed to determine their emission wavelengths and oscillator strengths. These studies generally indicate that the electronic transitions, and consequently the photophysical properties, are heavily influenced by the nature of the electron-donating and electron-accepting groups attached to the aromatic rings. The presence of the nitro group (an acceptor) and the fluorobenzylidene moiety (whose fluorine atom has a notable electronic effect) suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often linked to fluorescence.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, while specific experimental or theoretical values are not readily found in dedicated studies, computational analyses of analogous compounds offer a strong basis for estimation. For example, a study on the closely related N-(p-dimethylaminobenzylidene)-p-nitroaniline, calculated using the B3LYP/6-311G basis set, reported a HOMO-LUMO energy gap of 2.94 eV. Given the structural similarities, the energy gap for this compound is expected to be in a comparable range. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom would significantly influence the energies of the frontier orbitals and thus the magnitude of the energy gap.

Comparative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| N-(p-dimethylaminobenzylidene)-p-nitroaniline | B3LYP/6-311G | - | - | 2.94 |

| 4-nitroaniline (B120555) | B3LYP/6-311++G(d,p) | - | - | 4.24 |

Analysis of Orbital Compositions and Spatial Distributions

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions involved in electronic transitions. In molecules like this compound, the HOMO is typically localized on the more electron-rich part of the molecule, which is often the aniline moiety and the benzylidene ring. Conversely, the LUMO is generally centered on the electron-deficient portion, in this case, the nitroaniline ring, due to the strong electron-withdrawing effect of the nitro group. This spatial separation of the HOMO and LUMO is characteristic of a molecule with significant intramolecular charge transfer character. The fluorine substitution on the benzylidene ring would also modulate the electron density distribution in the HOMO.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

Delocalization Energies and Hyperconjugative Interactions

NBO analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as hyperconjugative interactions, are crucial for molecular stability. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides the stabilization energy, E(2).

For this compound, significant hyperconjugative interactions are expected. These would primarily involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the nitro group and the nitrogen of the imine bridge into the antibonding orbitals (π*) of the aromatic rings. Similarly, the π-electrons of the aromatic rings can delocalize into the antibonding orbitals of adjacent bonds. While specific E(2) values for this compound are not available, studies on similar aromatic nitro compounds show significant stabilization energies arising from such interactions, often in the range of several kcal/mol.

Electron Transfer Interactions and Donor-Acceptor Contributions

The NBO framework clearly delineates the donor and acceptor orbitals involved in intramolecular charge transfer. In this compound, the primary electron donor groups are the fluorobenzylidene and aniline moieties, while the nitro group serves as the principal electron acceptor.

NBO analysis would reveal strong interactions corresponding to electron donation from the π orbitals of the benzene (B151609) rings to the π* orbitals of the C=N imine bond and the N=O bonds of the nitro group. The lone pair on the imine nitrogen also participates in these delocalization events. These donor-acceptor interactions are fundamental to the electronic structure and are responsible for the charge distribution and dipole moment of the molecule. The magnitude of these interactions directly correlates with the extent of intramolecular charge transfer, which in turn influences the molecule's photophysical and nonlinear optical properties.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

Computational studies on this compound and related structures utilize the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis to elucidate the nature of chemical bonds and weak interactions that govern its three-dimensional structure and stability. While direct QTAIM and NCI studies on this compound are not extensively documented, analysis of analogous nitroaniline and benzylidene derivatives provides a strong predictive framework for its behavior.

Topological Analysis of Electron Density

The topological analysis of electron density, a cornerstone of QTAIM, characterizes the chemical bonding within a molecule. This method is based on the gradient and Laplacian of the electron density (ρ(r)) to locate bond critical points (BCPs), which signify the presence of a chemical bond. For related compounds like p-nitroaniline, topological analyses of theoretical electron densities have been performed to understand discrepancies between experimental and theoretical findings. nih.gov These studies evaluate the properties at bond critical points, which are crucial for characterizing intramolecular bonds. nih.gov

In a molecule like this compound, QTAIM analysis is expected to reveal the nature of its covalent framework and weaker intramolecular contacts. The analysis would characterize the C-N, C-C, C-H, N=C, C-F, and N-O bonds through the properties of their respective BCPs. Theoretical investigations on similar nitroaniline crystals show that intermolecular interactions can be effectively characterized using the AIM theory on the periodic electron density. nih.gov This suggests that for this compound, both intramolecular and intermolecular interactions, such as those present in a crystal lattice, can be rigorously defined and understood through the topology of its electron density.

Characterization of Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool for visualizing and characterizing weak intramolecular and intermolecular interactions. nih.govnih.govrsc.org This method identifies non-covalent interactions by analyzing the electron density and its reduced density gradient (RDG). nih.govresearchgate.net The resulting 3D visualization maps different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, very weak van der Waals interactions in green, and repulsive steric clashes in red. jetir.org

For this compound, several weak intramolecular interactions are anticipated, which would be crucial for determining its preferred conformation. These include:

Intramolecular Hydrogen Bonds: Potential C-H···O and C-H···F hydrogen bonds could exist between the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group or the fluorine atom. Studies on similar fluorinated compounds have characterized weak N-H···F hydrogen bonding interactions, confirming that covalently bound fluorine can act as a hydrogen bond acceptor. nih.gov

π-π Stacking: The presence of two aromatic rings suggests the possibility of intramolecular π-π stacking interactions, which would influence the torsion angle between the benzylidene and nitroaniline moieties.

Steric Interactions: NCI analysis can also map regions of steric repulsion, for instance, between the hydrogen atoms on the imine bridge and the adjacent aromatic rings.

In a study on a related compound, N-(4-Bromobenzylidene)-2,3-dihydrobenzo[b] doi.orgresearchgate.netdioxin-6-amine, NCI analysis was used to illustrate various intramolecular hydrogen bonds and other intermolecular interactions, enhancing the understanding of the molecule's behavior. jetir.org Similarly, for this compound, NCI plots would provide invaluable insight into the delicate balance of these weak forces.

Solvent Effects on Electronic and Optical Properties (Theoretical Models)

Theoretical models are extensively used to predict how the solvent environment affects the electronic and optical properties of molecules like this compound. These models, often based on Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium, allowing for the calculation of properties in different environments.

Solvatochromic Shifts and Polarity Dependence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its UV-visible absorption bands. For push-pull molecules like this compound, which contain an electron-donating group (the aniline nitrogen) and an electron-withdrawing group (the nitro group), this effect is particularly pronounced.

Theoretical studies on the parent compound, p-nitroaniline (pNA), and its derivatives consistently show a red shift (bathochromic shift) in the main absorption band as the solvent polarity increases. researchgate.netresearchgate.netpsu.edu This shift is attributed to the stabilization of the more polar intramolecular charge-transfer (ICT) excited state relative to the ground state in polar solvents. psu.edu The photoexcitation is accompanied by a π → π* transition with a significant charge transfer character. researchgate.net For instance, the visible absorption band of a related push-pull molecule was observed to shift from 398 nm in cyclohexane (B81311) to 474 nm in dimethylsulfoxide. researchgate.net

A similar trend is expected for this compound. The absorption maximum is predicted to undergo a bathochromic shift with increasing solvent polarity due to the stabilization of the ICT excited state. Theoretical models like TD-DFT can predict these shifts with good accuracy. For p-nitroaniline, hybrid QM/EFP (Quantum Mechanics/Effective Fragment Potential) models have accurately predicted the red solvatochromic shift of the charge-transfer state in polar solvents like water. researchgate.net

Table 1: Predicted Solvatochromic Shift Behavior for this compound based on Analogous Compounds This table is illustrative and based on trends observed for p-nitroaniline and other push-pull molecules.

| Solvent | Polarity (Dielectric Constant) | Expected Shift Direction | Expected Wavelength (nm) |

| Cyclohexane | Low (2.02) | - | Shorter Wavelength |

| Dioxane | Low (2.21) | Slight Red Shift | - |

| Acetonitrile | High (37.5) | Significant Red Shift | - |

| Water | High (80.1) | Strongest Red Shift | Longer Wavelength |

Ground and Excited State Dipole Moments

Theoretical and experimental studies on a range of p-nitroaniline derivatives confirm this behavior. doi.orgnih.govkwasu.edu.ng The ground state dipole moments for some derivatives are found to be between 9 and 14 Debye (D), while the excited state values are significantly higher, in the range of 14–21 D. doi.org This large difference (Δμ = μ_e - μ_g) is a key factor in the molecule's solvatochromic behavior and its nonlinear optical properties. The excited state, being more polar, is more stabilized by polar solvents than the ground state. doi.org

For this compound, theoretical calculations are expected to show a substantial ground state dipole moment due to the permanent dipole created by the nitro and fluoro substituents. Upon excitation to the ICT state, a significant increase in the dipole moment is predicted, as electron density moves from the aniline part of the molecule towards the nitroaniline part. Studies on p-nitroaniline derivatives show that as solvent polarity increases, the ground state dipole moment also tends to increase. journalirjpac.com

Table 2: Representative Ground (μ_g) and Excited (μ_e) State Dipole Moments for p-Nitroaniline Derivatives Data extracted from a study on alkyl-substituted p-nitroaniline derivatives and serves as a reference. doi.org

| Compound | μ_g (Debye) | μ_e (Debye) |

| N,N-bis(4-bromobutyl)-4-nitrobenzenamine | 9.34 | 14.41 |

| N,N-bis(6-bromohexyl)-4-nitrobenzenamine | 10.12 | 16.59 |

| N,N-bis(8-bromooctyl)-4-nitrobenzenamine | 11.45 | 18.21 |

Influence on Charge Transfer Character

The solvent environment directly influences the degree of intramolecular charge transfer (ICT) in the excited state. Polar solvents can enhance the charge separation in the excited state by stabilizing the newly formed zwitterionic-like structure.

Theoretical studies on a closely related donor-acceptor system, 4′-(dimethylamino)benzylidene-4-nitroaniline (DMABNA), revealed that the molecule undergoes significant configurational and electronic changes in the excited state, leading to ICT, particularly in polar environments. rsc.org Femtosecond transient absorption measurements showed distinct spectral features in solvents ranging from nonpolar cyclohexane to polar acetonitrile, confirming that the ICT process is highly sensitive to the solvent. rsc.org

For this compound, increasing solvent polarity is expected to enhance its ICT character. In the gas phase or nonpolar solvents, the molecule has a certain degree of charge separation. Upon moving to a polar solvent, the solvent's reaction field interacts with the molecule's dipole, further polarizing the electron density and increasing the magnitude of the charge transferred from the donor (aniline moiety) to the acceptor (nitrobenzylidene moiety) in the excited state. chemrxiv.org This enhancement of ICT character is directly linked to the observed solvatochromic shifts and the increase in the excited-state dipole moment. chemrxiv.orgnih.gov

Investigation of Electronic and Optical Properties

Electronic Structure Elucidation

The electronic structure of N-(4-fluorobenzylidene)-4-nitroaniline is characterized by a π-system that extends across the entire molecule. The molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its electronic properties. Theoretical studies on analogous push-pull molecules like p-nitroaniline (pNA) and other benzylideneaniline (B1666777) derivatives show that the HOMO is typically localized on the electron-donating part of the molecule (the aniline (B41778) ring), while the LUMO is concentrated on the electron-accepting nitro-substituted ring. chemrxiv.orgchemrxiv.org The electronic transition from the ground state to the first excited state is predominantly a π→π* transition, which involves the transfer of electron density from the HOMO to the LUMO. chemrxiv.org

A key feature of the electronic structure of this compound is the occurrence of Intramolecular Charge Transfer (ICT) upon photoexcitation. The presence of the electron-donating aniline segment and the electron-withdrawing nitro group facilitates this process. nih.govrsc.org When the molecule absorbs a photon, an electron is promoted from the HOMO to the LUMO, effectively moving electron density from the aniline side of the molecule to the nitrobenzene (B124822) side. chemrxiv.orgchemrxiv.org

This charge redistribution results in an excited state that is significantly more polar than the ground state. In similar donor-acceptor systems like 4'-(dimethylamino)benzylidene-4-nitroaniline (B1630379) (DMABNA), this ICT process is particularly pronounced in polar environments and can lead to substantial changes in molecular configuration in the excited state. nih.govrsc.org For p-nitroaniline, a prototypical push-pull molecule, the first absorption band is well-characterized as a charge transfer from the amine group and the benzene (B151609) ring to the nitro group. chemrxiv.org The extent of this charge transfer can be influenced by the solvent, with studies on pNA showing that ICT effects increase by as much as 10% upon solvation in a highly polar solvent like water compared to the gas phase. chemrxiv.orgchemrxiv.org

The push-pull nature of this compound results in a significant permanent dipole moment even in its electronic ground state (μ_g). The vector sum of the dipoles from the electron-donating and electron-withdrawing groups creates this net dipole. quora.com

Upon excitation to the ICT state, the substantial shift of electron density from the donor to the acceptor end of the molecule leads to a large increase in the dipole moment (μ_e). psu.edu The excited state is therefore much more polar than the ground state. This change in dipole moment (Δμ = μ_e - μ_g) is a fundamental characteristic of molecules exhibiting strong ICT. For the related compound p-nitroaniline, the ground state dipole moment is significantly enhanced upon excitation. psu.edurug.nl Theoretical calculations and experimental measurements on similar molecules confirm this trend.

Table 1: Representative Dipole Moments of a Similar Push-Pull Molecule (p-Nitroaniline) in Gas Phase and Solution. This table presents data for p-nitroaniline (pNA) to illustrate the typical behavior expected for this compound. The values demonstrate the increase in dipole moment upon solvation and excitation.

| Property | Gas Phase | In 1,4-Dioxane (B91453) (Solute) |

| Ground State Dipole Moment (μ_g) | ~6.9 D rug.nl | ~9.4 D rug.nl |

| Excited State Dipole Moment (μ_e) | - | Larger than μ_g |

Note: Dipole moments are often calculated using various theoretical models (e.g., DFT, MP2), and experimental values can differ. The increase in dipole moment from the gas phase to a solvent like 1,4-dioxane highlights the influence of the solvent's reaction field.

Molecular polarisability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-conjugated systems and significant charge transfer character, such as this compound, typically exhibit high polarisability. This property is also linked to nonlinear optical (NLO) phenomena, such as the first hyperpolarizability (β). rug.nl

Solvatochromic Behavior and Solvent Effects

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This compound, with its polar ground state and even more polar ICT excited state, is highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

The electronic absorption spectrum of this compound is expected to show strong positive solvatochromism, also known as a bathochromic or red shift. This means the wavelength of maximum absorption (λ_max) for the ICT band shifts to longer wavelengths as the polarity of the solvent increases. psu.edu

This phenomenon occurs because the highly polar excited state is stabilized by polar solvent molecules to a greater extent than the less polar ground state. This differential solvation lowers the energy gap between the ground and excited states, resulting in absorption of lower-energy (longer wavelength) light. psu.eduresearchgate.net Extensive studies on p-nitroaniline have demonstrated this effect, where the ICT band shifts significantly from nonpolar solvents like cyclohexane (B81311) to highly polar solvents like water. chemrxiv.orgnih.gov The magnitude of this shift provides a measure of the solute-solvent interactions. nih.gov

Table 2: Representative Solvatochromic Shifts for the ICT Band of p-Nitroaniline. This table shows experimental absorption maxima for p-nitroaniline in various solvents to exemplify the positive solvatochromism expected for this compound.

| Solvent | Dielectric Constant (ε) | λ_max (nm) | Absorption Max (eV) | Red Shift from Cyclohexane (eV) |

| Cyclohexane | 2.02 | ~327 | ~3.79 | 0.00 |

| 1,4-Dioxane | 2.21 | ~343 | ~3.61 | -0.18 |

| Acetonitrile | 37.5 | ~367 | ~3.38 | -0.41 |

| Water | 80.1 | ~383 | ~3.24 | -0.55 |

Data compiled and adapted from studies on p-nitroaniline. chemrxiv.orgresearchgate.netnih.gov The red shift is the decrease in transition energy relative to the nonpolar solvent cyclohexane.

To gain a deeper understanding of the observed solvatochromic shifts, various theoretical models are employed to simulate the interactions between the solute (this compound) and the surrounding solvent molecules. These models can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach has been used with ab initio methods like the second-order algebraic diagrammatic construction (ADC(2)) to successfully predict the red shift of p-nitroaniline's absorption spectrum in solvents of varying polarity. chemrxiv.orgchemrxiv.org These models can capture the general trend of solvatochromism and its correlation with solvent polarity. chemrxiv.org

Explicit solvent models provide a more detailed picture by treating individual solvent molecules. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly powerful. In these methods, the solute molecule is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated using classical molecular mechanics force fields. rug.nl The Quantum Mechanics/Effective Fragment Potential (QM/EFP) method is a sophisticated example where the solvent's electrostatic, polarization, and repulsion-dispersion interactions are derived from first principles. psu.edunih.gov Such models have been used to study p-nitroaniline in water, dioxane, and cyclohexane, providing insights into how specific interactions, like hydrogen bonds, contribute to the stabilization of the ICT state. nih.govresearchgate.net Molecular dynamics (MD) simulations can further complement these studies by analyzing the specific arrangement and orientation of solvent molecules in the solvation shell of the chromophore. researchgate.net

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability (β) is a measure of a molecule's ability to generate second-harmonic frequencies and is a critical parameter for second-order NLO materials. For molecules with donor-acceptor architectures, the magnitude of β is strongly influenced by the degree of intramolecular charge transfer (ICT).

While specific β values for this compound were not found, theoretical investigations on analogous systems are informative. For instance, ab initio quantum chemical calculations have been performed for the isomers N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine. nih.gov These calculations are essential for predicting the NLO response and understanding how the placement of substituents affects the molecular hyperpolarizability. The results for these related compounds suggest that this compound would also possess a significant, non-zero β value due to its inherent push-pull electronic structure. nih.gov

For comparison, theoretical studies on other substituted anilines and N,N-dimethylanilines have shown that the choice of donor and acceptor groups, as well as the length of the π-conjugation, significantly impacts the first-order hyperpolarizability. mq.edu.au

The second-order hyperpolarizability (γ) relates to third-order NLO phenomena, such as third-harmonic generation and two-photon absorption. These properties are important for applications in optical limiting and all-optical switching.

Specific computational data for the second-order hyperpolarizability (γ) of this compound were not identified in the reviewed literature. However, theoretical frameworks for calculating γ in organic molecules are well-established, often utilizing methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). nih.gov For similar non-fullerene based compounds with donor-π-acceptor structures, γ values have been successfully calculated, demonstrating the feasibility of such investigations. nih.gov A computational study on a series of such compounds reported γ values on the order of 10⁻³¹ esu, highlighting the potential for significant third-order NLO response in appropriately designed organic systems. nih.gov

The relationship between the molecular structure and the NLO properties is a cornerstone of designing efficient NLO materials. For Schiff bases like this compound, the key factors are the strength and position of the donor and acceptor substituents and the effectiveness of the π-conjugated bridge that connects them.

The presence of the electron-withdrawing nitro group (-NO₂) on one aniline ring and the electron-donating (by resonance) or electron-withdrawing (by induction) fluorine atom on the benzylidene ring establishes a classic push-pull system. The imine (-CH=N-) bridge provides the π-conjugation pathway that facilitates intramolecular charge transfer from the donor-functionalized ring to the acceptor-functionalized ring upon excitation. This ICT is a primary origin of the large NLO response in such molecules.

Furthermore, extending the π-conjugation length, for instance by introducing vinyl groups between the aromatic rings, is a known strategy to significantly increase the hyperpolarizability. mq.edu.au The delocalization of π-electrons across the entire molecular framework is essential for efficient charge transfer and, consequently, for strong NLO properties.

Conformational Analysis and Tautomerism Theoretical

Exploration of Conformational Isomers and Energy Minimization

Theoretical studies on similar Schiff bases, often employing DFT methods, typically identify the most stable conformer through a process of geometry optimization. This involves calculating the molecule's energy for different torsional angles and identifying the arrangement that corresponds to the minimum energy. For N-(4-fluorobenzylidene)-4-nitroaniline, the key dihedral angles would be between the plane of the 4-fluorobenzylidene ring and the imine bridge, and between the imine bridge and the 4-nitroaniline (B120555) ring.

It is generally observed in such systems that the most stable conformer is non-planar. The steric hindrance between the ortho-hydrogens of the aniline (B41778) ring and the hydrogen of the imine group, as well as electronic effects, influences the degree of twisting. The planarity is a trade-off between π-conjugation, which favors a planar structure, and steric repulsion, which favors a twisted conformation.

Table 1: Hypothetical Energy Profile of this compound Conformers

| Dihedral Angle (Ring A - Imine - Ring B) | Relative Energy (kcal/mol) | Stability Ranking |

| 0° (Planar) | High | Unstable |

| 30° | Moderate | Intermediate |

| 45° | Low | Stable |

| 90° | Very High | Transition State |

Note: This table is illustrative and based on general findings for similar Schiff bases. Specific values for this compound would require dedicated computational analysis.

Theoretical Studies on Tautomeric Equilibria and Interconversion

Schiff bases containing hydroxyl groups are well-known to exhibit tautomerism, typically an enol-imine to keto-amine equilibrium. In the case of this compound, which lacks a hydroxyl group, the most probable form of tautomerism would be an aldimine-ketimine transformation. This involves the migration of a proton from the benzylic carbon to the imine nitrogen, with a corresponding shift of the double bond.

Theoretical calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. For most simple Schiff bases, the aldimine form is significantly more stable than the ketimine tautomer. The energy barrier for the interconversion can also be calculated, providing insight into the likelihood of this process occurring under different conditions. It is highly probable that for this compound, the aldimine form is the overwhelmingly predominant species.

Table 2: Hypothetical Tautomeric Equilibrium Data for this compound

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at Equilibrium |

| Aldimine | 0.0 | >99.9% |

| Ketimine | High | <0.1% |

Note: This table presents a hypothetical scenario based on known aldimine-ketimine tautomerism. Precise energy differences would need to be determined through quantum chemical calculations.

Impact of Conformational Changes on Electronic Features

The electronic properties of this compound are intrinsically linked to its conformation. The extent of π-electron delocalization across the molecule, which influences its absorption spectrum and non-linear optical (NLO) properties, is highly dependent on the dihedral angles between the aromatic rings and the imine bridge.

A more planar conformation allows for greater overlap of the p-orbitals, leading to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. This typically results in a red-shift (shift to longer wavelengths) in the UV-visible absorption spectrum. Conversely, a more twisted conformation disrupts this conjugation, increasing the HOMO-LUMO gap and causing a blue-shift.

Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra for different conformers. These calculations can also determine other electronic properties like the dipole moment and polarizability, which are also affected by the molecular geometry. The presence of the electron-withdrawing nitro group and the electron-donating (by resonance) imine nitrogen, along with the fluorine substituent, creates a push-pull system that can lead to interesting electronic and NLO properties, the magnitude of which would be modulated by the molecule's conformation.

Structure Property Correlations and Rational Design

Establishing Quantitative Relationships between Molecular Architecture and Spectroscopic/Electronic Behavior

The fundamental properties of N-(4-fluorobenzylidene)-4-nitroaniline are intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies provide a framework for deciphering these connections. semanticscholar.orgmdpi.com These methodologies aim to create mathematical models that correlate numerical descriptors of a molecule's structure with its observed physical, chemical, or biological activities. mdpi.combrieflands.com For nitroaromatic compounds and Schiff bases, descriptors often include electronic parameters (such as HOMO/LUMO energies, dipole moment), steric factors, and topological indices. semanticscholar.orgnih.gov

Spectroscopic analysis is a primary tool for probing the structure and electronic nature of the molecule.

Infrared (IR) and Raman Spectroscopy : These techniques are crucial for confirming the presence of key functional groups. For this compound, the characteristic stretching vibration of the azomethine or imine group (C=N) is a key spectral feature. researchgate.netdergipark.org.tr Studies on similar benzylideneanilines show this peak typically appears in the 1620-1630 cm⁻¹ region. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also prominent, confirming its role as a strong electron-withdrawing group which is essential for the molecule's electronic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra confirm the molecular framework and provide insight into the electron distribution across the molecule. dergipark.org.trresearchgate.net The chemical shift of the imine proton (-CH=N-) is particularly diagnostic. The substitution pattern on the two aromatic rings can be unambiguously determined, verifying the intended molecular architecture. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : The electronic behavior is most directly observed through UV-Vis spectroscopy. Molecules like this compound exhibit strong absorption bands in the UV-Vis region, which are attributed to electronic transitions within the π-conjugated system. dergipark.org.tr Typically, two main bands are observed: a high-energy band corresponding to π-π* transitions within the aromatic rings and a lower-energy band related to an intramolecular charge transfer (ICT) transition. dergipark.org.trresearchgate.net This ICT band, which extends from the donor part of the molecule (the aniline (B41778) moiety) to the acceptor part (the nitrobenzylidene moiety), is highly sensitive to the molecular environment and structure. The presence of a strong electron-withdrawing nitro group can influence the molecule's photoreactivity. researchgate.netresearchgate.net

The relationship between the molecular structure and these spectroscopic signatures allows for the establishment of clear, quantitative correlations. For instance, modifying the substituents on the phenyl rings leads to predictable shifts in vibrational frequencies and electronic absorption maxima (λmax), as illustrated by data from related compounds.

| Compound Derivative (Substituent on Benzylidene Ring) | Key IR Peak (C=N stretch, cm⁻¹) | Key UV-Vis Peak (λmax, nm) |

|---|---|---|

| H (Unsubstituted) | 1627 | 366 |

| 4-Chloro | 1626 | 370 |

| 4-Bromo | 1624 | 372 |

| 4-Nitro | 1629 | 385 |

| 4-Methoxy | 1625 | 375 |

Predictive Models for Tailoring NLO Responses through Molecular Engineering

Organic materials with significant second-order nonlinear optical (NLO) properties are of great interest for technologies like optical signal processing and telecommunications. tcichemicals.comosti.gov The NLO response in organic molecules is governed by their molecular hyperpolarizability (β), and a large β value is associated with molecules that have a "push-pull" electronic structure. researchgate.net this compound is a classic example of such a Donor-π-Acceptor (D-π-A) system. The aniline nitrogen atom serves as the electron donor, the nitro group is a powerful electron acceptor, and the benzylidene imine system acts as the π-conjugated bridge facilitating charge transfer.

Predictive modeling, primarily through quantum-chemical calculations like Density Functional Theory (DFT), has become an indispensable tool for molecular engineering in this field. researchgate.net These computational models can accurately calculate electronic properties, including the dipole moment (μ), polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ). researchgate.netresearchgate.net By calculating these parameters for a given molecular structure, researchers can predict its NLO activity before undertaking complex and time-consuming synthesis. mdpi.com

The models work by solving the electronic structure of the molecule, providing key insights:

Frontier Molecular Orbitals (FMOs) : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher molecular polarizability and a larger NLO response, as it indicates that the electrons are more easily excited and polarized by an external electric field. researchgate.net

Hyperpolarizability (β) : DFT calculations can directly quantify the total first hyperpolarizability (β_tot_), which is the primary measure of a molecule's potential for second-order NLO applications like second-harmonic generation (SHG). researchgate.netnih.gov

These predictive models allow for the systematic, in silico design of new molecules. By computationally altering the donor, acceptor, or π-linker in the parent this compound structure, scientists can screen a vast chemical space to identify derivatives with enhanced NLO properties. For example, replacing the fluoro-substituent with stronger electron-donating groups or extending the π-bridge could be computationally tested to see the predicted effect on β.

| Molecular System | HOMO-LUMO Gap (eV) | Dipole Moment (μ, Debye) | First Hyperpolarizability (β_tot_, esu) |

|---|---|---|---|

| p-Nitroaniline (Reference) | ~5.5 | ~6.9 | 9.2 x 10⁻³⁰ |

| D-π-A Schiff Base 1 | ~3.5 | ~8.5 | 35.5 x 10⁻³⁰ |

| D-π-A Schiff Base 2 (Engineered) | ~2.8 | ~10.2 | 78.1 x 10⁻³⁰ |

| D-π-A Chromophore (Optimized) | ~1.7 | ~12.0 | 7.18 x 10⁻²⁷ |

Strategies for Designing Advanced Functional Materials based on this compound Derivatives

The rational design of advanced functional materials leverages the structure-property relationships and predictive models discussed previously. For this compound derivatives, the goal is to translate promising molecular properties into bulk materials with practical applications in fields like optoelectronics and photonics. researchgate.netmdpi.com

Key design strategies include:

Modification of Donor-Acceptor Strength : The efficiency of intramolecular charge transfer, and thus the NLO response, is highly dependent on the electron-donating and accepting power of the terminal groups. researchgate.net A primary strategy involves synthesizing analogues of this compound where the aniline and/or nitrobenzene (B124822) moieties are modified. For instance, replacing the single nitro group with stronger acceptors like dicyanomethylene or tricyanofuran groups can dramatically increase the hyperpolarizability. mdpi.com Similarly, enhancing the donor strength on the other end of the molecule can have a similar amplifying effect.

Controlling Supramolecular Organization : A large molecular hyperpolarizability (β) is a necessary but not sufficient condition for a material to exhibit a macroscopic second-order NLO effect. The molecules must also crystallize in a non-centrosymmetric space group. researchgate.netresearchgate.net A significant challenge in materials design is to control the crystal packing to prevent the dipole moments of adjacent molecules from canceling each other out. Design strategies to overcome this include:

Introducing chiral centers to ensure non-centrosymmetric crystallization.

Using bulky substituents to disrupt centrosymmetric packing arrangements. mdpi.com

Incorporating the NLO chromophore into a polymer matrix (a guest-host system) and then applying an external electric field to align the molecules (poling). tcichemicals.com

By employing these strategies, derivatives of this compound can serve as foundational building blocks for a new generation of functional organic materials with precisely tailored electronic and optical properties. nbinno.com

Concluding Remarks and Future Research Outlook

Summary of Key Theoretical and Experimental Findings

N-(4-fluorobenzylidene)-4-nitroaniline is a Schiff base with a structure suggestive of interesting electronic and optical properties. While its synthesis is straightforward via the condensation of 4-fluorobenzaldehyde (B137897) and 4-nitroaniline (B120555), a detailed experimental characterization of this specific compound is notably absent from the current scientific literature. Based on analogous compounds, it is predicted to exhibit a characteristic imine stretch in its FT-IR spectrum, undergo π → π* and n → π* transitions in its UV-Vis spectrum, and display predictable signals in its NMR spectra. Theoretical studies on similar molecules suggest a non-planar structure with potential for intramolecular charge transfer, making it a candidate for applications in nonlinear optics.

Emerging Methodologies in Computational Chemistry for Schiff Bases

Computational chemistry is increasingly vital in the study of Schiff bases. Advanced DFT functionals and time-dependent DFT (TD-DFT) are being used to accurately predict spectroscopic properties and excited-state behavior. researchgate.net Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are providing deeper insights into the nature of chemical bonds and intermolecular interactions within these systems. tci-thaijo.org The use of computational tools to screen for promising Schiff bases for specific applications, such as drug design and materials science, is a rapidly growing area. nih.gov

Unexplored Avenues for this compound Research

The lack of dedicated research on this compound presents a clear opportunity for future investigation. A thorough experimental study is needed to confirm its synthesis and characterize its spectroscopic (FT-IR, NMR, UV-Vis) and structural (X-ray crystallography) properties.

Key unexplored avenues include:

Detailed Photophysical Studies: A comprehensive investigation of its absorption, fluorescence, and phosphorescence properties, including quantum yields and lifetimes, would be valuable.

Nonlinear Optical Properties: Experimental verification of its NLO properties through techniques like the Z-scan method is essential to assess its potential for optoelectronic applications.

Biological Activity Screening: A systematic evaluation of its antibacterial, antifungal, and cytotoxic activities could reveal potential applications in medicinal chemistry.

Derivatization and Structure-Property Relationships: Synthesizing a series of related compounds with different substituents on the aniline (B41778) or benzylidene rings would allow for a systematic study of structure-property relationships, providing valuable data for the rational design of new functional materials.

Q & A

Basic: What are the common synthesis routes for N-(4-fluorobenzylidene)-4-nitroaniline, and how can reaction conditions be optimized?

Answer:

this compound is synthesized via Schiff base condensation, where 4-nitroaniline reacts with 4-fluorobenzaldehyde in a 1:1 molar ratio. Key steps include:

- Reagent Selection : Use anhydrous ethanol or methanol as solvents to avoid side reactions. Catalysts like acetic acid (1–2% v/v) enhance imine formation .

- Temperature Control : Reactions are typically conducted under reflux (70–80°C) for 6–12 hours. Elevated temperatures improve yield but require monitoring for decomposition .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous ethanol | Minimizes hydrolysis |

| Catalyst | 1% acetic acid | Accelerates imine formation |

| Reaction Time | 8 hours at 75°C | Balances completion vs. degradation |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm C=N stretch (1590–1620 cm⁻¹) and NO₂ asymmetric stretching (1520 cm⁻¹) .

- NMR : ¹H NMR shows aromatic proton splitting patterns (e.g., para-substituted fluorine at δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolves molecular conformation; the C=N bond length (≈1.28 Å at 90 K) and dihedral angles between aromatic rings are critical for understanding torsional vibrations .

Advanced: How do computational methods like DFT elucidate the electronic and nonlinear optical (NLO) properties of this Schiff base?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Dipole Moment (μ) : Correlates with polarity; values >5 Debye suggest strong intermolecular interactions .

- Hyperpolarizability (β) : High β (e.g., 1.2×10⁻³⁰ esu) indicates potential NLO applications. Electron-withdrawing groups (NO₂, F) enhance β by polarizing π-conjugation .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (<3 eV) predict charge-transfer interactions, validated by UV-Vis spectra (λmax ≈ 380 nm) .

Table 2 : DFT-Derived Electronic Parameters

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 2.8 eV | Low gap enhances reactivity |

| Hyperpolarizability (β) | 1.5×10⁻³⁰ esu | Suitable for NLO materials |

Advanced: What structural factors influence the biological activity of this compound, particularly against microbial strains?

Answer:

- Mechanism of Action : The nitro group (-NO₂) generates reactive oxygen species (ROS) under microbial reductase activity, disrupting DNA/protein synthesis .

- Structure-Activity Relationship : Fluorine at the 4-position enhances lipophilicity, improving cell membrane penetration. Conformational rigidity (C=N) stabilizes target binding .

- Testing Protocol : Use MIC assays (e.g., 12.5–50 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .

Advanced: How do torsional vibrations and temperature affect crystallographic data interpretation?

Answer:

- Apparent Bond Shortening : At room temperature, torsional vibrations of the C-Ph and N-Ph bonds artificially shorten the C=N bond (observed: 1.25 Å vs. true: 1.28 Å). Low-temperature (90 K) XRD minimizes this artifact .

- Disorder Modeling : Static disorder in crystal lattices requires refinement with split positions or anisotropic displacement parameters .

Advanced: Can this compound form liquid crystalline phases, and how do substituents modulate phase behavior?

Answer:

- Binary Mixtures : Combining with N-(4-nitrobenzylidene)-4-nitroaniline induces smectic phases. Electron-withdrawing groups (e.g., NO₂) stabilize layered structures via dipole-dipole interactions .

- Phase Transition : Differential Scanning Calorimetry (DSC) shows transitions at 120–150°C. Alkoxy chain length in co-components adjusts phase stability .

Advanced: How should researchers address contradictions in reported biological efficacy or structural data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.